Cas no 185907-67-9 (6,7,8,8a-Tetrahydro-7,8-dihydroxy-7-methyl-3-(1-propenyl)-1H-2-benzopyran-6-one; (1'E,7R,8S,8aS)-form, 7-O-(2,4-Dimethoxy-6-methylbenzoyl), 8-Ac)

6,7,8,8a-Tetrahydro-7,8-dihydroxy-7-methyl-3-(1-propenyl)-1H-2-benzopyran-6-one; (1'E,7R,8S,8aS)-form, 7-O-(2,4-Dimethoxy-6-methylbenzoyl), 8-Ac structure
185907-67-9 structure
Product Name:6,7,8,8a-Tetrahydro-7,8-dihydroxy-7-methyl-3-(1-propenyl)-1H-2-benzopyran-6-one; (1'E,7R,8S,8aS)-form, 7-O-(2,4-Dimethoxy-6-methylbenzoyl), 8-Ac
CAS No:185907-67-9
Molecular Formula:C25H28O8
Molecular Weight:456.485028266907
CID:6732126

6,7,8,8a-Tetrahydro-7,8-dihydroxy-7-methyl-3-(1-propenyl)-1H-2-benzopyran-6-one; (1'E,7R,8S,8aS)-form, 7-O-(2,4-Dimethoxy-6-methylbenzoyl), 8-Ac Properties

Names and Identifiers

    • (+)-Falconensin G
    • Falconensin G
    • InChIKey: JUGXUOVAYWPMTI-UHFFFAOYSA-N
    • Inchi: 1S/C25H28O8/c1-7-8-17-10-16-11-21(27)25(4,23(32-15(3)26)19(16)13-31-17)33-24(28)22-14(2)9-18(29-5)12-20(22)30-6/h7-12,19,23H,13H2,1-6H3
    • SMILES: COC1C=C(OC)C(C(OC2(C(=O)C=C3C(COC(=C3)C=CC)C2OC(=O)C)C)=O)=C(C)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • XLogP3: 2.528

6,7,8,8a-Tetrahydro-7,8-dihydroxy-7-methyl-3-(1-propenyl)-1H-2-benzopyran-6-one; (1'E,7R,8S,8aS)-form, 7-O-(2,4-Dimethoxy-6-methylbenzoyl), 8-Ac Related Literature

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